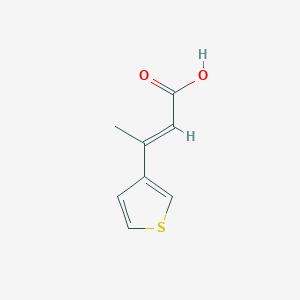

3-(Thiophen-3-yl)but-2-enoic acid

説明

3-(Thiophen-3-yl)but-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted at the 3-position of the but-2-enoic acid backbone.

特性

IUPAC Name |

(E)-3-thiophen-3-ylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6(4-8(9)10)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYHFMLJXLCSJG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)but-2-enoic acid typically involves the reaction of thiophene derivatives with butenoic acid precursors. One common method is the condensation reaction between thiophene-3-carboxaldehyde and malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of 3-(Thiophen-3-yl)but-2-enoic acid may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

3-(Thiophen-3-yl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The double bond in the butenoic acid moiety can be reduced to form the corresponding butanoic acid derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: 3-(Thiophen-3-yl)butanoic acid.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学的研究の応用

3-(Thiophen-3-yl)but-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用機序

The mechanism of action of 3-(Thiophen-3-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Electronic and Steric Effects

- Thiophene vs. Phenyl Substituents: Thiophene rings (as in 3-(thiophen-2-yl)but-2-enoic acid) introduce sulfur’s electronegativity and π-conjugation, which may enhance solubility in polar solvents compared to purely aromatic analogs like 8a. The 3-thiophenyl isomer (target compound) likely exhibits distinct electronic effects due to the sulfur atom’s position, altering resonance stabilization of the carboxylate group.

- Electron-Withdrawing Groups: Chloro (Z-8b) and trifluoromethyl (CF₃) substituents increase acidity by stabilizing the deprotonated form via inductive effects. For example, 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid is expected to have a pKa lower than phenyl or thiophenyl analogs.

Spectroscopic Characterization

- NMR Trends: In α,β-unsaturated acids, the β-proton typically resonates downfield (δ 6.5–7.5 ppm) due to conjugation with the carbonyl. Thiophene protons in 3-(thiophen-2-yl) analogs appear as distinct multiplets (δ 7.0–7.5 ppm), while methoxy groups (e.g., in 3-(4-methoxyphenyl)but-2-enoic acid) show singlet peaks near δ 3.8 ppm.

生物活性

3-(Thiophen-3-yl)but-2-enoic acid is a thiophene-based compound that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various applications in the fields of medicine and industry.

The biological activity of 3-(thiophen-3-yl)but-2-enoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. Notably, it has been investigated for its antimicrobial and anticancer properties, suggesting a broad spectrum of activity against different biological targets.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that 3-(thiophen-3-yl)but-2-enoic acid may possess antimicrobial properties. It has been tested against various pathogens, including fungi and bacteria, showing efficacy in inhibiting their growth .

- Anticancer Properties : Research has suggested that this compound may have potential as an anticancer agent. It is believed to interfere with cell proliferation and induce apoptosis in cancer cells, although the precise mechanisms are still under investigation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating pathways related to inflammation, thereby potentially providing therapeutic benefits in inflammatory diseases.

Biochemical Pathways

The biochemical pathways influenced by 3-(thiophen-3-yl)but-2-enoic acid include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic processes, which can affect cell growth and survival.

- Modulation of Signaling Pathways : It may alter signaling pathways related to inflammation and cancer progression, contributing to its observed biological effects.

Research Findings

Recent studies have highlighted the potential of 3-(thiophen-3-yl)but-2-enoic acid in various applications:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of fungi and bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

Case Study 1 : In vitro studies demonstrated that 3-(thiophen-3-yl)but-2-enoic acid effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Further investigations are needed to elucidate the specific molecular targets involved.

Case Study 2 : A study on the antimicrobial efficacy of thiophene derivatives, including 3-(thiophen-3-yl)but-2-enoic acid, showed significant inhibition against dermatophytes. The compound's ability to disrupt fungal cell integrity was particularly noted, indicating its potential use as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。